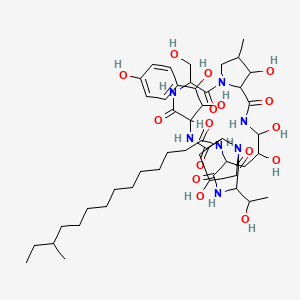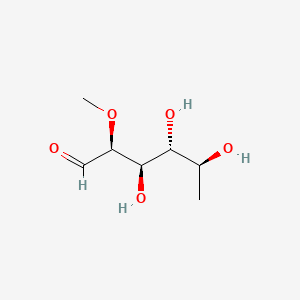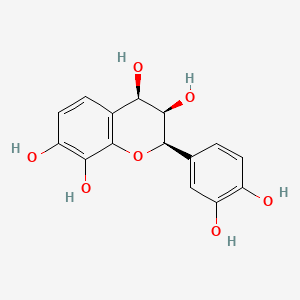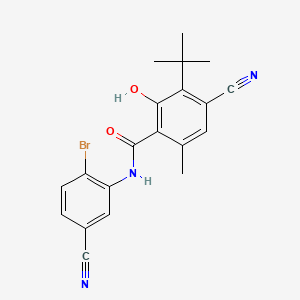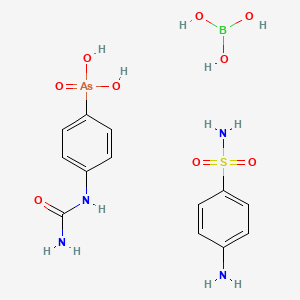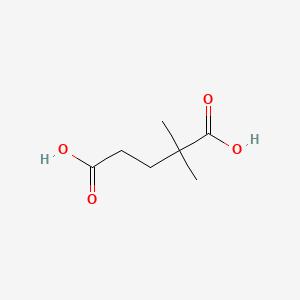
4-Chloro-7-sulfobenzofurazan ammonium salt
Übersicht
Beschreibung
4-Chloro-7-sulfobenzofurazan ammonium salt: is a chemical compound with the molecular formula C6H3ClN2O4S · NH3 and a molecular weight of 251.65 g/mol . It is known for its use as a fluorescent reagent, particularly in the detection of thiol groups. This compound is also referred to by several synonyms, including 4-Chloro-7-sulfobenz-2-oxa-1,3-diazole ammonium salt and 7-Chloro-2,1,3-benzoxadiazole-4-sulfonic acid ammonium salt .
Wirkmechanismus
Target of Action
The primary target of 4-Chloro-7-sulfobenzofurazan ammonium salt, also known as SBF-Chloride, is thiol groups . Thiol groups are functional groups containing a sulfur atom and a hydrogen atom. They play a crucial role in the structure and function of many proteins and enzymes.
Mode of Action
SBF-Chloride interacts with its targets by binding to thiol groups, resulting in the formation of a fluorescent product . This interaction allows for the specific detection and quantification of thiol groups in various biological samples.
Biochemical Pathways
The interaction of SBF-Chloride with thiol groups can affect various biochemical pathways, particularly those involving proteins with thiol groups. For instance, it has been used in the investigation of glutathione S-transferases (GST), a family of enzymes that play a key role in cellular detoxification .
Pharmacokinetics
Its water solubility (50 mg/ml) suggests that it may have good bioavailability
Result of Action
The binding of SBF-Chloride to thiol groups results in the formation of a fluorescent product . This fluorescence can be detected and quantified, providing a measure of the amount of thiol groups in the sample. This makes SBF-Chloride a valuable tool in biochemical research and diagnostics.
Action Environment
The action of SBF-Chloride can be influenced by various environmental factors. For instance, its fluorescence properties can be affected by pH, with optimal fluorescence observed at pH 8.5 . Additionally, its stability may be affected by temperature and light exposure. Therefore, careful control of experimental conditions is necessary to ensure accurate and reliable results.
Biochemische Analyse
Biochemical Properties
4-Chloro-7-sulfobenzofurazan ammonium salt plays a crucial role in biochemical reactions due to its ability to specifically interact with thiol groups. This interaction is highly specific, making it an excellent reagent for detecting thiol-containing biomolecules such as glutathione and cysteine. The compound forms a fluorescent adduct with these thiol groups, which can be easily detected and quantified using fluorescence spectroscopy. In particular, this compound is highly specific for subunit 3 of the rat glutathione S-transferases .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by interacting with thiol groups in proteins and enzymes, which can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the binding of this compound to thiol groups in enzymes can inhibit or activate these enzymes, leading to changes in cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with thiol groups in biomolecules. This binding forms a stable fluorescent adduct, which can be detected using fluorescence spectroscopy. The compound’s high specificity for thiol groups allows it to selectively target and label thiol-containing proteins and enzymes, providing valuable insights into their function and activity. Additionally, this compound can influence gene expression by modifying the activity of thiol-dependent transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under normal storage conditions, but its fluorescence properties can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to label and track thiol-containing proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to label thiol-containing proteins without significant adverse effects. At high doses, this compound can exhibit toxic effects, including cellular toxicity and disruption of normal cellular processes. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with thiol-containing enzymes and cofactors. The compound can affect metabolic flux by modifying the activity of these enzymes, leading to changes in metabolite levels. For example, the binding of this compound to glutathione S-transferases can influence the detoxification pathways in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The compound’s water solubility facilitates its distribution in aqueous environments, allowing it to reach and label thiol-containing biomolecules effectively .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, this compound can be targeted to the cytoplasm or mitochondria, depending on the presence of specific targeting signals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-sulfobenzofurazan ammonium salt typically involves the reaction of 4-chloro-7-nitrobenzofurazan with sulfuric acid to introduce the sulfonic acid group. The resulting product is then neutralized with ammonium hydroxide to form the ammonium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 4-Chloro-7-sulfobenzofurazan ammonium salt can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The compound can react with thiol groups to form fluorescent adducts, which are useful in various analytical applications.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include and .
Reaction Conditions: These reactions typically occur under mild conditions, often in aqueous or organic solvents, and may require the presence of a base to facilitate the reaction.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry:
Fluorescent Reagent: Used extensively as a fluorescent reagent for the detection of thiol groups in various chemical analyses.
Biology:
Medicine:
Diagnostic Assays: Utilized in the development of diagnostic assays for detecting thiol-containing biomolecules, which can be indicative of certain diseases.
Industry:
Vergleich Mit ähnlichen Verbindungen
- 4-Fluoro-7-sulfamoylbenzofurazan
- 4-Fluoro-7-nitrobenzofurazan
- 7-Fluorobenzofurazan-4-sulfonic acid ammonium salt
- 4-Chloro-7-nitrobenzofurazan
Uniqueness: 4-Chloro-7-sulfobenzofurazan ammonium salt is unique due to its high specificity for thiol groups and its ability to form highly fluorescent adducts. This makes it particularly valuable in analytical chemistry and biological research. Compared to similar compounds, it offers a combination of high reactivity and fluorescence, which enhances its utility in various applications .
Eigenschaften
IUPAC Name |
azane;4-chloro-2,1,3-benzoxadiazole-7-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O4S.H3N/c7-3-1-2-4(14(10,11)12)6-5(3)8-13-9-6;/h1-2H,(H,10,11,12);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHXPBLOMHGYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)Cl)S(=O)(=O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501001955 | |
| Record name | 7-Chloro-2,1,3-benzoxadiazole-4-sulfonic acid--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501001955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81377-14-2 | |
| Record name | 7-Chloro-2,1,3-benzoxadiazole-4-sulfonic acid--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501001955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-7-sulfobenzofurazan ammonium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






